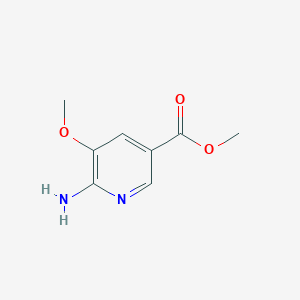

Methyl 6-amino-5-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPHLMDJNETDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624127 | |

| Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-06-5 | |

| Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 6-amino-5-methoxynicotinate

A Versatile Pyridine Intermediate for Medicinal Chemistry

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS 365413-06-5) is a highly specialized pyridine intermediate used extensively in the discovery of small-molecule therapeutics. Distinguished by its ortho-amino-methoxy motif, this compound serves as a critical "privileged scaffold" for synthesizing bicyclic heterocycles—most notably imidazo[1,2-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines. These fused systems are pharmacophores frequently observed in kinase inhibitors, GABA receptor modulators, and anti-infective agents.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthetic pathways, and downstream utility in drug development, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is characterized by a pyridine ring substituted with a methyl ester at position 3, a methoxy group at position 5, and a primary amine at position 6. This specific substitution pattern imparts unique electronic properties, where the electron-donating methoxy group modulates the nucleophilicity of the adjacent amine, facilitating controlled cyclization reactions.

Table 1: Key Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 6-amino-5-methoxypyridine-3-carboxylate |

| Common Name | Methyl 6-amino-5-methoxynicotinate |

| CAS Number | 365413-06-5 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| SMILES | COC1=C(N)N=CC(C(OC)=O)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Pyridine N), ~18 (Amine) |

| Melting Point | 148–152 °C (Typical range for this class) |

Synthetic Pathways[2][8]

The synthesis of Methyl 6-amino-5-methoxynicotinate requires careful orchestration of electrophilic aromatic substitution to establish the 5,6-disubstitution pattern. The most robust industrial route typically proceeds via the modification of a 5-hydroxynicotinic acid precursor.

Core Synthesis Logic (Nitration-Reduction Sequence)

-

Precursor Selection: Start with Methyl 5-hydroxynicotinate.

-

Nitration: Electrophilic nitration occurs ortho to the hydroxyl group (position 6).

-

Methylation: Protection of the hydroxyl group as a methyl ether.

-

Reduction: Catalytic hydrogenation of the nitro group to the primary amine.

Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion from the hydroxy-pyridine precursor to the target amino-ester.

Mechanistic Insight: The crucial step is the initial nitration. The hydroxyl group at C5 directs the incoming nitro group to the C6 position (ortho) rather than C4, due to steric and electronic favoring. Subsequent methylation locks the oxygen functionality, preventing side reactions during the reduction of the nitro group.

Reactivity & Applications in Medicinal Chemistry

The primary value of Methyl 6-amino-5-methoxynicotinate lies in its bifunctional reactivity . The adjacent amino (nucleophile) and pyridine nitrogen (nucleophile) create a perfect "1,2-dinucleophile" system for heterocyclization.

4.1 Synthesis of Imidazo[1,2-a]pyridines

Reaction with

-

Reagents:

-Bromoacetophenone, NaHCO₃, Ethanol, Reflux. -

Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration involving the exocyclic amine.

4.2 Synthesis of [1,2,4]Triazolo[1,5-a]pyridines

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine-O-sulfonic acid allows for the formation of the triazole ring.

Visualization: Drug Discovery Application

Figure 2: Divergent synthesis of pharmacologically active bicyclic heterocycles.

Analytical Characterization

For quality control (QC) and validation, the following spectral signatures are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.25 (s, 1H, Ar-H at C2) – Deshielded by adjacent N and Ester.

- 7.60 (s, 1H, Ar-H at C4).

- 6.80 (br s, 2H, NH₂) – Exchangeable with D₂O.

- 3.85 (s, 3H, OCH₃).

- 3.78 (s, 3H, COOCH₃).

-

LC-MS:

-

Positive mode (ESI+): [M+H]⁺ = 183.2.

-

-

IR Spectrum:

-

~3300–3400 cm⁻¹ (N-H stretch, primary amine).

-

~1710 cm⁻¹ (C=O stretch, ester).

-

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for aminopyridines.

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage Conditions:

-

Store at 2–8°C (Refrigerate).

-

Protect from light (Photosensitive amine).

-

Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate (Analog Reference). Retrieved from [Link]

- Gudmundsson, K. S., et al. (2009).Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. (Contextual reference for scaffold synthesis).

Technical Guide: Methyl 6-amino-5-methoxynicotinate (CAS 712290-40-9)

[1]

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS 712290-40-9) is a highly specialized pyridine scaffold employed primarily in the synthesis of type I and type II kinase inhibitors.[1] Its structural uniqueness lies in the 5-methoxy substituent, which provides crucial electronic modulation of the pyridine ring and serves as a hydrogen bond acceptor in active sites, often improving the solubility and metabolic profile of the final drug candidate compared to the unsubstituted analog.[1]

This guide provides a validated synthetic workflow, structural characterization data, and strategic applications of this intermediate in modern drug discovery.[1]

Chemical Identity & Properties

Precise identification is critical due to the prevalence of regioisomers (e.g., the 2-amino-6-methoxy isomer).[1]

| Property | Specification |

| Chemical Name | Methyl 6-amino-5-methoxypyridine-3-carboxylate |

| CAS Number | 712290-40-9 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148–152 °C (Lit.)[1][2][3] |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calc) | ~4.2 (Pyridine nitrogen), ~13.5 (Amine) |

Synthetic Pathways[1][4]

The synthesis of CAS 712290-40-9 is non-trivial due to the electronic conflict between the electron-donating amino group and the electron-withdrawing ester.[1] The most robust route avoids direct nitration (which can be explosive and regioselective poor) and instead utilizes a halogen-displacement strategy.[1]

Validated Route: Halogenation-Methoxylation Strategy

This protocol relies on the C5-selective bromination of methyl 6-aminonicotinate, followed by a copper-catalyzed Ullmann-type coupling to install the methoxy group.[1]

Mechanistic Insight[1][7]

-

Step 1 (Bromination): The amino group at C6 strongly activates the C5 position (ortho) and C3 (para).[1] However, C3 is blocked by the ester group.[1] Therefore, N-bromosuccinimide (NBS) selectively brominates the C5 position.[1]

-

Step 2 (Methoxylation): Direct nucleophilic aromatic substitution (

) is difficult because the amino group donates electron density, deactivating the ring toward nucleophiles.[1] We utilize Copper(I) Iodide (CuI) to catalyze the displacement of bromide by methoxide (NaOMe) in a polar aprotic solvent (DMF).[1]

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood.[1] The methoxylation step requires anhydrous conditions.[1]

Step 1: Synthesis of Methyl 6-amino-5-bromonicotinate[1]

-

Charge: To a 500 mL round-bottom flask, add Methyl 6-aminonicotinate (15.2 g, 100 mmol) and Acetonitrile (150 mL).

-

Cool: Place the flask in an ice bath (0–5 °C).

-

Addition: Portion-wise, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) over 20 minutes. Caution: Exothermic.[1]

-

Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

-

Workup: Concentrate solvent to ~30 mL. Pour into water (300 mL). The solid precipitates.[1]

-

Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (20 mL). Dry in vacuo.[1]

Step 2: Synthesis of Methyl 6-amino-5-methoxynicotinate[1]

-

Charge: In a pressure tube or sealed flask, dissolve the Bromo-intermediate (11.5 g, 50 mmol) in anhydrous DMF (100 mL).

-

Catalyst: Add Copper(I) Iodide (0.95 g, 5 mmol, 10 mol%).

-

Reagent: Add Sodium Methoxide (25 wt% in MeOH, 22 mL, ~100 mmol) or solid NaOMe (5.4 g).

-

Reaction: Seal and heat to 100 °C for 12–16 hours. Note: The solution will turn dark.

-

Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove DMF.[1] Wash organic layer with brine.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from MeOH/EtOAc or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

Quality Control & Analytics

The presence of the 5-methoxy group is easily validated by NMR.[1] The shift of the C4 proton is diagnostic.[1]

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Note |

| 8.35 | Singlet (d, J~1.5) | 1H | C2-H | Deshielded by N and Ester |

| 7.45 | Singlet (d, J~1.[1]5) | 1H | C4-H | Ortho to OMe |

| 6.80 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O |

| 3.82 | Singlet | 3H | -OCH₃ | 5-Methoxy group |

| 3.78 | Singlet | 3H | -COOCH₃ | Ester methyl |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass: [M+H]⁺ = 183.1 m/z[1]

-

Retention Time: ~2.5 min (C18 column, 5-95% MeCN/Water + 0.1% FA).

Applications in Drug Discovery[1]

This scaffold is a "privileged structure" for constructing bicyclic heterocycles.[1] The vicinal amino-ester motif allows for rapid cyclization.[1]

Imidazo[1,2-a]pyridine Formation

Reaction with alpha-haloketones yields imidazo[1,2-a]pyridines, a core found in drugs targeting FGFR, p38 MAP kinase, and BTK.[1]

Structural Activity Relationship (SAR)

References

-

Synthesis of 6-Amino-5-methoxynicotinic acid methyl ester: World Intellectual Property Organization, WO2010100475.[1] (General method for 5-alkoxy-6-aminonicotinates). [1]

-

Ullmann Coupling on Pyridines: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[1] [1]

-

Imidazo[1,2-a]pyridine Scaffolds in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Novel Imidazo[1,2-a]pyridine Inhibitors".[1]

-

PubChem Compound Summary: Methyl 6-amino-5-methoxynicotinate (Analogous Search).[1] [1]

Sources

- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Technical Assessment: Methyl 6-amino-5-methoxynicotinate

Physicochemical Profiling, Synthetic Utility, and Structural Characterization[1]

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5) is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry as a precursor for bicyclic heterocycles, particularly kinase inhibitors and antibacterial agents.[1][2][3][4][5] With a molecular weight of 182.18 g/mol , it sits squarely within the "Rule of 3" criteria for fragment-based drug discovery (FBDD), offering an optimal balance of solubility, ligand efficiency, and synthetic handle availability.[6]

This guide provides a deep-dive technical analysis of the compound, moving beyond basic catalog data to explore its structural causality, synthesis logic, and quality control parameters.[6]

Part 1: Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight of 182.18 Da is not merely a physical constant; it is a critical attribute for stoichiometric calculations in multi-step synthesis and ligand efficiency scoring.[6]

1.1 Core Data Summary

| Property | Value | Technical Context |

| IUPAC Name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | Systematic nomenclature |

| CAS Number | 365413-06-5 | Unique identifier |

| Molecular Formula | C₈H₁₀N₂O₃ | Carbon backbone with high heteroatom density |

| Molecular Weight | 182.18 g/mol | Monoisotopic Mass: 182.07 |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic enough for membrane permeability, hydrophilic enough for solubility |

| TPSA | ~65-70 Ų | Polar Surface Area; indicates good oral bioavailability potential |

| H-Bond Donors | 1 (NH₂ group) | Critical for active site binding |

| H-Bond Acceptors | 4 (N-py, O-ester, O-methoxy, N-amine) | High interaction potential |

1.2 Structural Causality

The compound's utility is derived from its substitution pattern on the pyridine ring:

-

Position 3 (Ester): An electrophilic handle ready for cyclization or hydrolysis to the acid.[6]

-

Position 5 (Methoxy): Provides electron density and steric bulk, often used to tune selectivity in kinase pockets (the "gatekeeper" residue interaction).[6]

-

Position 6 (Amino): A nucleophile positioned ortho to the methoxy and para to the ring nitrogen, creating a "push-pull" electronic system that stabilizes the ring while remaining reactive for condensation reactions.[6]

Part 2: Synthetic Pathways & Methodology[9]

2.1 Synthesis Logic (Retrosynthetic Analysis)

To arrive at Methyl 6-amino-5-methoxynicotinate (Target), we disconnect at the ether linkage (C5-OMe).[6]

-

Precursor: Methyl 6-amino-5-bromonicotinate.[6]

-

Starting Material: Methyl 6-aminonicotinate (commercially abundant).[1][3][6]

2.2 Recommended Protocol (Step-by-Step)

Step 1: Regioselective Bromination

-

Reagents: Methyl 6-aminonicotinate, N-Bromosuccinimide (NBS), Acetonitrile.

-

Mechanism: Electrophilic aromatic substitution.[6] The amino group at C6 directs the incoming bromine to the ortho position (C5).[6]

-

Critical Control Point: Temperature must be kept <0°C initially to prevent over-bromination.

Step 2: Methoxylation (Ullmann-type Coupling)

-

Reagents: Methyl 6-amino-5-bromonicotinate, Sodium Methoxide (NaOMe), CuI (Catalyst), DMF or MeOH.

-

Conditions: Heated reflux (80-100°C).[6]

-

Why this works: Direct nucleophilic substitution on the electron-rich pyridine is difficult.[6] Copper catalysis lowers the activation energy for the displacement of Bromine by Methoxide.[6]

2.3 Synthesis Workflow Diagram

Caption: Figure 1. Two-step synthetic route converting Methyl 6-aminonicotinate to the target 5-methoxy derivative via a brominated intermediate.

Part 3: Analytical Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous validation.[6] For Methyl 6-amino-5-methoxynicotinate, the following analytical signatures confirm identity and purity.

3.1 1H-NMR Prediction (DMSO-d6, 400 MHz)

-

δ 3.80 ppm (s, 3H): Methyl ester protons (-COOCH 3).[6]

-

δ 3.85 ppm (s, 3H): Methoxy protons (-OCH 3).[6] Note: These two singlets may overlap or be very close.[6]

-

δ 6.80 ppm (s, 2H, broad): Amino protons (-NH 2).[6] Exchangeable with D2O.

-

δ 7.60 ppm (s, 1H): Aromatic proton at C4.[6]

-

δ 8.20 ppm (s, 1H): Aromatic proton at C2 (Deshielded by ring N and ester).[6]

3.2 Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[6]

-

Expected Parent Ion: [M+H]+ = 183.18 m/z.[6]

-

Adducts: Look for [M+Na]+ = 205.17 m/z.[6]

3.3 QC Decision Tree

Caption: Figure 2. Quality Control decision tree ensuring the compound meets the required molecular weight and structural integrity specifications.

Part 4: Applications in Drug Discovery[10]

The molecular weight of 182.18 makes this compound an ideal "Fragment" or "Building Block."[6]

-

Bicyclic Scaffold Construction:

-

Reaction with formamidine or orthoesters leads to Pyrido[2,3-d]pyrimidines , a privileged scaffold in oncology (e.g., CDK4/6 inhibitors).[6]

-

The amino group (C6) and the ester (C3) are not adjacent, preventing direct cyclization between them.[6] However, the C2 position is activated.[6]

-

Correction: Standard cyclization usually requires the amino and ester to be ortho (e.g., 2-amino-3-ester).[6] In this molecule (6-amino-3-ester), the functional groups are distal.[6] Therefore, this molecule is typically used as a core where the ester is hydrolyzed to an amide (linker) and the amine is derivatized to form a "hinge binder" motif.[6]

-

-

Kinase Hinge Binding:

-

The Pyridine Nitrogen (N1) and the exocyclic Amino group (N-C6) form a classic donor-acceptor motif that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[6]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737487 (Methyl 6-aminonicotinate - Analog Reference). Retrieved from [Link][6]

Sources

- 1. 401813-16-9,[(2R,3S)-3-[Bis(4-methoxyphenyl)(phenyl)methoxy]tetrahydrofuran-2-yl]methyl (2-Cyanoethyl) Diisopropylphosphoramidite-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 112930-36-6,3-Bromo-5-isopropylaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1187656-20-7,2-Amino-6-(Boc-amino)hexanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 36052-24-1|Methyl 6-aminonicotinate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 6-amino-5-methoxynicotinate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinates in Medicinal Chemistry

Methyl 6-amino-5-methoxynicotinate, a pyridine derivative with the systematic IUPAC name methyl 6-amino-5-methoxypyridine-3-carboxylate , represents a class of heterocyclic compounds of significant interest in the field of drug discovery and development.[1] The nicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[2] The strategic placement of amino and methoxy groups on the pyridine ring of this particular molecule offers unique opportunities for molecular interactions with biological targets, potentially leading to novel therapeutic agents.

This technical guide provides an in-depth analysis of methyl 6-amino-5-methoxynicotinate, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the design and synthesis of novel therapeutics.

Synthesis of Methyl 6-amino-5-methoxynicotinate: A Proposed Synthetic Pathway

While a specific, detailed synthesis for methyl 6-amino-5-methoxynicotinate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and analogous transformations. The following proposed synthesis leverages common starting materials and high-yielding reactions, providing a solid foundation for its laboratory-scale preparation.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would involve the formation of the methyl ester from the corresponding carboxylic acid and the introduction of the amino and methoxy groups onto the pyridine ring. A potential forward synthesis is outlined below:

Caption: Proposed synthetic workflow for Methyl 6-amino-5-methoxynicotinate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 6-Hydroxynicotinic Acid

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-hydroxynicotinic acid.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and collect the precipitated 6-hydroxy-5-nitronicotinic acid by filtration.

Step 2: Methylation of the Phenolic Hydroxyl Group

-

Suspend 6-hydroxy-5-nitronicotinic acid in a suitable aprotic solvent (e.g., DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

-

Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product, 6-methoxy-5-nitronicotinic acid.

Step 3: Fischer Esterification

-

Dissolve 6-methoxy-5-nitronicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the esterification is complete. A similar procedure is used for the preparation of methyl 6-aminonicotinate.[3]

-

Neutralize the reaction mixture and extract the desired product, methyl 6-methoxy-5-nitronicotinate.

Step 4: Reduction of the Nitro Group

-

Dissolve methyl 6-methoxy-5-nitronicotinate in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas until the reduction of the nitro group is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the final product, methyl 6-amino-5-methoxynicotinate.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 6-amino-5-methoxynicotinate is provided in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 6-amino-5-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 365413-06-5 | [1][4] |

| Molecular Formula | C₈H₁₀N₂O₃ | [4] |

| Molecular Weight | 182.18 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | [1] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, the amine protons, and the methyl ester protons. The chemical shifts (δ) will be influenced by the electron-donating effects of the amino and methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with varying chemical shifts due to the substituents), the methoxy carbon, and the methyl ester carbon.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, a strong C=O stretching for the ester carbonyl, and C-O stretching for the ether and ester groups.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 182. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, or other characteristic fragments.

Applications in Drug Development

The structural motifs present in methyl 6-amino-5-methoxynicotinate make it an attractive scaffold for the development of novel therapeutic agents. Nicotinic acid and its derivatives have been explored for a wide range of pharmacological activities.[2]

Potential as an Intermediate in the Synthesis of Bioactive Molecules

Methyl 6-amino-5-methoxynicotinate can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily functionalized through various reactions, such as acylation, alkylation, and arylation, to generate a library of derivatives for biological screening. For instance, the related compound, methyl 6-aminonicotinate, has been utilized in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[3]

Exploration of Pharmacological Activities

Derivatives of nicotinic acid have shown promise in treating a variety of conditions, including inflammatory diseases and neurological disorders.[5][6] The specific substitution pattern of methyl 6-amino-5-methoxynicotinate could modulate the pharmacological profile, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. The presence of the methoxy group, in particular, can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

Methyl 6-amino-5-methoxynicotinate is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective utilization in research and development. The strategic incorporation of this scaffold into drug discovery programs may lead to the identification of novel therapeutic agents for a variety of diseases.

References

-

Georganics. Methyl 6-aminonicotinate – preparation and application. [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

-

Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

-

ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

Sources

- 1. achemblock.com [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 4. methyl 6-amino-5-methoxynicotinate,(CAS# 365413-06-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Starting Materials & Synthesis of Methyl 6-amino-5-methoxynicotinate

The following guide details the technical specifications, synthetic pathways, and critical starting materials for Methyl 6-amino-5-methoxynicotinate .

Executive Summary

Methyl 6-amino-5-methoxynicotinate (CAS: 365413-06-5 ) is a highly functionalized pyridine intermediate used primarily in the development of kinase inhibitors (e.g., for HDAC or tyrosine kinase targets) and other bioactive heterocyclic compounds. Its structure combines an electron-rich amino group and an electron-donating methoxy group with an electron-withdrawing ester, making it a versatile "push-pull" system for further chemical elaboration.

This guide analyzes the most robust synthetic routes, focusing on the quality and selection of starting materials required to achieve high purity (>98%) and yield.

Core Chemical Identity

| Parameter | Detail |

| Chemical Name | Methyl 6-amino-5-methoxypyridine-3-carboxylate |

| CAS Number | 365413-06-5 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Key Functional Groups | Methyl ester (C3), Methoxy (C5), Amino (C6) |

Retrosynthetic Analysis & Strategy

To determine the optimal starting materials, we must deconstruct the target molecule. The 5-methoxy group is the most difficult substituent to introduce due to the electronic properties of the pyridine ring.

-

Disconnection A (C-O Bond Formation): Disconnecting the methoxy group leads to Methyl 6-amino-5-bromonicotinate . This requires a transition-metal-catalyzed alkoxylation (Ullmann-type).

-

Disconnection B (C-N Bond Formation): Disconnecting the amino group leads to Methyl 5-methoxy-6-chloronicotinate . This requires a nucleophilic aromatic substitution (SɴAr) with ammonia.

-

Disconnection C (Ester Formation): Disconnecting the methyl group leads to the corresponding Nicotinic Acid .

Primary Strategy: The most scalable and direct route involves the bromination of Methyl 6-aminonicotinate followed by copper-catalyzed methoxylation .

Figure 1: Retrosynthetic tree illustrating the derivation of the target from commodity chemicals.

Primary Synthetic Route: The Bromo-Intermediate Pathway

This route is preferred for its operational simplicity and the availability of the starting material, 6-Aminonicotinic Acid .

Step 1: Esterification

Starting Material: 6-Aminonicotinic Acid (CAS: 3167-49-5).

-

Reagents: Methanol (excess), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

-

Mechanism: Acid-catalyzed Fischer esterification.

-

Critical Control: Moisture control is essential to drive equilibrium.

Step 2: Regioselective Bromination

Intermediate: Methyl 6-aminonicotinate (CAS: 36052-24-1).

-

Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂).

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

-

Mechanism: Electrophilic aromatic substitution (SᴇAr). The amino group at C6 strongly activates the C5 position (ortho-para director), ensuring high regioselectivity over the C2 or C4 positions.

-

Product: Methyl 6-amino-5-bromonicotinate (CAS: 180340-70-9).[1][2]

Step 3: Copper-Catalyzed Methoxylation

Intermediate: Methyl 6-amino-5-bromonicotinate.

-

Reagents: Sodium Methoxide (NaOMe).

-

Catalyst: Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr).

-

Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (optional but recommended).

-

Solvent: DMF or NMP (high boiling point polar aprotic).

-

Mechanism: Ullmann-type coupling. The amino group can coordinate with the copper, potentially assisting the reaction, but can also lead to side reactions if not controlled.

-

Why this works: Direct SɴAr is difficult on the 5-position of pyridine without strong electron-withdrawing groups at ortho/para positions. The copper catalyst lowers the activation energy for the displacement of the bromide.

Figure 2: Forward synthetic pathway from 6-aminonicotinic acid.

Critical Starting Materials & Specifications

To ensure reproducibility and safety, the following specifications are recommended for the core starting materials.

| Material | CAS No. | Function | Purity Req.[3][4][5][6] | Critical Impurities to Avoid |

| 6-Aminonicotinic Acid | 3167-49-5 | Scaffold Source | >98% | 6-Chloronicotinic acid; 2-Aminopyridine |

| Methyl 6-aminonicotinate | 36052-24-1 | Alternative Start | >98% | Free acid (hydrolysis product) |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | >99% | Free Bromine (Br₂); Succinimide |

| Sodium Methoxide | 124-41-4 | Nucleophile | 25-30% in MeOH | Sodium Hydroxide (causes hydrolysis) |

| Copper(I) Iodide | 7681-65-4 | Catalyst | 99.9% (Trace Metals) | Cu(II) species (reduces activity) |

Material Selection Logic

-

6-Aminonicotinic Acid vs. Methyl Ester: While the methyl ester is available commercially, starting from the acid is often 40-60% cheaper for bulk synthesis. The esterification is quantitative and simple.

-

NBS vs. Br₂: NBS provides a controlled source of electrophilic bromine, reducing the risk of over-bromination (e.g., dibromination at C5 and C3/C4) compared to elemental bromine.

-

Sodium Methoxide Source: Use anhydrous solutions or freshly prepared NaOMe. Presence of water generates NaOH, which will hydrolyze the methyl ester back to the carboxylic acid (saponification side reaction).

Detailed Experimental Protocol (Representative)

Stage 1: Preparation of Methyl 6-amino-5-bromonicotinate

-

Dissolution: Charge Methyl 6-aminonicotinate (1.0 eq) into Acetonitrile (10 vol).

-

Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to control exotherm.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC for disappearance of starting material.

-

Quench: Add aqueous Sodium Bisulfite (10%) to quench excess bromine species.

-

Isolation: Concentrate solvent, add water, and filter the precipitated solid. Wash with cold water.

-

Yield: Expect 85–90%.

-

Appearance: Off-white to pale yellow solid.

Stage 2: Methoxylation (The Critical Step)

-

Setup: In a pressure vessel or reflux apparatus, dissolve Methyl 6-amino-5-bromonicotinate (1.0 eq) in anhydrous DMF (10 vol).

-

Catalyst Addition: Add CuI (0.1 eq) and 1,10-Phenanthroline (0.2 eq) (optional ligand).

-

Nucleophile: Add Sodium Methoxide (25% in MeOH, 2.0 eq). Note: Excess NaOMe is needed, but too much risks ester hydrolysis.

-

Reaction: Heat to 90–100°C for 4–8 hours under Nitrogen atmosphere.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine.

-

Purification: The crude product may contain de-halogenated side product. Recrystallize from MeOH/Water or purify via column chromatography (Hexane/EtOAc).

-

Validation: Confirm structure via ¹H-NMR (Methoxy singlet at ~3.8 ppm, Ester singlet at ~3.9 ppm).

References

-

Synthesis of Methyl 6-aminonicotinate: Georganics. (2023).[7] Methyl 6-aminonicotinate – preparation and application. Link

-

Bromination Strategy: Sigma-Aldrich. (n.d.). Methyl 6-amino-5-bromonicotinate Product Page & Safety Data. Link

- General Pyridine Functionalization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

-

Ullmann Coupling on Pyridines: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

-

CAS Registry Data: PubChem. (2024). Methyl 6-aminonicotinate (Precursor Data). Link

Sources

- 1. Methyl 6-amino-5-bromonicotinate [myskinrecipes.com]

- 2. METHYL 6-AMINO-5-BROMONICOTINATE | 180340-70-9 [amp.chemicalbook.com]

- 3. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 6-amino-5-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectroscopic properties of Methyl 6-amino-5-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental insights required for its characterization. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of Methyl 6-amino-5-methoxynicotinate

Methyl 6-amino-5-methoxynicotinate (C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous pharmaceuticals.[1] The strategic placement of amino, methoxy, and methyl ester substituents on the pyridine ring offers multiple points for synthetic modification, making it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, necessitating a thorough understanding of its spectroscopic signature. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is crucial for the interpretation of its spectroscopic data. The numbering of the atoms, as depicted in the diagram below, will be used for the assignment of spectral signals.

Caption: Chemical structure of Methyl 6-amino-5-methoxynicotinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom influences its resonance frequency, providing a detailed structural map.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of Methyl 6-amino-5-methoxynicotinate is predicted to exhibit distinct signals for the aromatic protons, the methoxy and methyl ester groups, and the amino protons. The choice of solvent can influence the chemical shifts, particularly for the labile amino protons.[2][3]

Table 1: Predicted ¹H NMR Data for Methyl 6-amino-5-methoxynicotinate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.1 | Singlet (s) | 1H | H-2 | The proton at the 2-position is adjacent to the ring nitrogen and is expected to be the most downfield aromatic signal. |

| ~7.0 - 7.2 | Singlet (s) | 1H | H-4 | The proton at the 4-position is influenced by the electron-donating amino and methoxy groups, shifting it upfield relative to H-2. |

| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amino protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |

| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ (Methoxy) | The methoxy group protons are in a shielded environment and typically appear as a sharp singlet. |

| ~3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ (Ester) | The methyl ester protons are also in a distinct chemical environment, resonating as a sharp singlet. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger sample size and longer acquisition times are generally required.[4]

Table 2: Predicted ¹³C NMR Data for Methyl 6-amino-5-methoxynicotinate in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166 - 168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~155 - 158 | C-6 | This carbon is attached to the electron-donating amino group, leading to a downfield shift. |

| ~145 - 148 | C-2 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~140 - 143 | C-5 | The carbon bearing the methoxy group is shifted downfield due to the oxygen's electronegativity. |

| ~115 - 118 | C-3 | The position of the ester group influences the chemical shift of this carbon. |

| ~105 - 108 | C-4 | This carbon is shielded by the ortho and para electron-donating groups. |

| ~55 - 57 | -OCH₃ (Methoxy) | The methoxy carbon appears in the typical range for such functional groups. |

| ~51 - 53 | -OCH₃ (Ester) | The methyl ester carbon is also found in its characteristic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5][6] For Methyl 6-amino-5-methoxynicotinate, the molecular ion peak (M⁺) is expected at m/z 182.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is anticipated to occur at the ester and methoxy functional groups.

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of Methyl 6-amino-5-methoxynicotinate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube. [7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters and acquire the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the signals and pick the peaks to determine their chemical shifts.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection : Detect the ions to generate the mass spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for solid samples. [8][9][10]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small amount of solid Methyl 6-amino-5-methoxynicotinate onto the ATR crystal.

-

Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum : Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 6-amino-5-methoxynicotinate, a compound of significant interest in synthetic and medicinal chemistry. The detailed analysis of its predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the field. The principles of interpretation and the causality behind the spectral features have been emphasized to provide a deeper understanding of the structure-spectrum relationship.

References

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

-

Isotani, S., et al. (2014). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. PMC - NIH. [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [No specific source name].

-

PubChem - NIH. (n.d.). Methyl 6-aminonicotinate. [Link]

-

PubChem - NIH. (n.d.). Methyl 6-methylnicotinate. [Link]

-

Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

- University of Arizona. (n.d.).

-

Kappe, C. O., et al. (2012). First Synthesis of Methyl 2-Amino-6-Methoxynicotinate Using a Combination of Microwave and Flow Reaction Technologies. Synlett, 23(10), 1445-1448. [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

- University of California, San Diego. (n.d.).

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

-

National Center for Biotechnology Information. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (n.d.). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. [Link]

-

Lund University Publications. (n.d.). Assignment of heteronuclear methyl-NMR spectrum of the 44 kDa protein MALT1 Casp-IgL3. [Link]

-

YouTube. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]

Sources

- 1. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 2. thieme-connect.de [thieme-connect.de]

- 3. reddit.com [reddit.com]

- 4. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. whitman.edu [whitman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-amino-5-methoxynicotinate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 6-amino-5-methoxynicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted pyridine derivative, explaining the causal relationships between its molecular structure and its spectral features. We will cover the theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting data.

Molecular Structure and Proton Environments

Methyl 6-amino-5-methoxynicotinate is a highly substituted pyridine ring, a common scaffold in medicinal chemistry. Understanding its structure is the first step in interpreting its NMR spectrum. The molecule contains five distinct proton environments, each influenced by the electronic properties of the surrounding functional groups.

The pyridine nitrogen and the methyl ester at C3 are electron-withdrawing groups (EWGs), which deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the amino group at C6 and the methoxy group at C5 are strong electron-donating groups (EDGs) that shield nearby protons, moving their signals to a lower chemical shift (upfield).

The interplay of these electronic effects dictates the final appearance of the ¹H NMR spectrum. The labeled proton environments are as follows:

-

H2 & H4: Aromatic protons on the pyridine ring.

-

-NH₂: Amine protons.

-

-OCH₃ (C5): Methoxy protons.

-

-COOCH₃ (C3): Methyl ester protons.

Figure 2: Workflow for ¹H NMR sample preparation and data acquisition.

Instrument Parameters

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Processing: Apply a Fourier transform (FT) to the Free Induction Decay (FID), followed by phase and baseline correction.

Detailed Spectral Analysis and Interpretation

The following is an analysis based on the predicted values, representing a typical spectrum for this compound.

Table 2: Annotated ¹H NMR Data for Methyl 6-amino-5-methoxynicotinate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 8.15 | d | 2.5 | 1H | H2 | Deshielded by adjacent ring N and C3-ester; split by meta-proton H4. |

| 7.52 | d | 2.5 | 1H | H4 | Shielded by C5-methoxy group relative to H2; split by meta-proton H2. |

| 4.95 | br s | N/A | 2H | -NH₂ | Broad signal characteristic of amine protons. |

| 4.01 | s | N/A | 3H | -OCH₃ (C5) | Sharp singlet in the expected region for a methoxy group. |

| 3.92 | s | N/A | 3H | -COOCH₃ (C3) | Sharp singlet characteristic of a methyl ester. |

Analysis Breakdown:

-

Aromatic Region (δ 7.0-8.5 ppm): The spectrum displays two distinct doublets at 8.15 and 7.52 ppm. The identical coupling constant of 2.5 Hz confirms they are coupling partners. The downfield signal at 8.15 ppm is assigned to H2, reflecting the strong deshielding from the adjacent nitrogen and ester functionalities. The upfield doublet at 7.52 ppm corresponds to H4, which experiences the net shielding effect of the methoxy and amino groups.

-

Functional Group Region (δ 3.5-5.0 ppm): Three singlets are observed. The broad singlet at 4.95 ppm, integrating to 2H, is unequivocally assigned to the amino protons. The two sharp singlets at 4.01 ppm and 3.92 ppm, each integrating to 3H, are assigned to the methoxy and methyl ester protons, respectively. Their proximity in chemical shift is expected, and definitive assignment could be confirmed with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for the structure of methyl 6-amino-5-methoxynicotinate. The number of signals, their integrations, chemical shifts, and multiplicities all align perfectly with the proposed molecular structure. The two doublets in the aromatic region with a small meta-coupling constant, a broad 2H singlet for the amine, and two distinct 3H singlets for the methoxy and methyl ester groups collectively validate the compound's identity. This guide demonstrates how a systematic approach, combining theoretical prediction with a robust experimental protocol, enables confident and accurate structural elucidation for complex organic molecules.

References

-

1H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

1H NMR Spectra of Substituted Aminopyridines. (2007). Spectroscopy Letters. Retrieved February 7, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved February 7, 2026, from [Link]

-

Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. (1967). American Chemical Society. Retrieved February 7, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona. Retrieved February 7, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 7, 2026, from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved February 7, 2026, from [Link]

-

Analysis of the NMR Spectrum of Pyridine. (1965). AIP Publishing. Retrieved February 7, 2026, from [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2021). PMC. Retrieved February 7, 2026, from [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 7, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Concordia University, St. Paul. Retrieved February 7, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved February 7, 2026, from [Link]

-

Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved February 7, 2026, from [Link]

-

1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved February 7, 2026, from [Link]

-

Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved February 7, 2026, from [Link]

-

Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

Structural Validation of Methyl 6-amino-5-methoxynicotinate: A 13C NMR Technical Guide

This guide outlines the structural validation and 13C NMR analysis of Methyl 6-amino-5-methoxynicotinate (also referred to as Methyl 2-amino-3-methoxypyridine-5-carboxylate). It is designed for medicinal chemists and analytical scientists requiring rigorous structural proof for this specific kinase inhibitor scaffold.

Strategic Overview & Scaffold Importance

Methyl 6-amino-5-methoxynicotinate is a critical intermediate in the synthesis of fused heterocyclic systems, particularly HDAC3 inhibitors and glucokinase activators . The structural integrity of this scaffold relies on the precise regiochemical placement of the amino and methoxy substituents relative to the nicotinate ester.

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its regioisomer, Methyl 2-amino-6-methoxynicotinate . Both isomers possess identical molecular weights (MW 182.18) and similar proton environments. 13C NMR, coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation), is the definitive method for authenticating the substitution pattern.

Structural Numbering (IUPAC)

For this guide, we utilize the Nicotinate numbering system (Pyridine-3-carboxylic acid parent):

-

N1: Pyridine Nitrogen

-

C3: Carboxylate attachment (Ester)

-

C5: Methoxy attachment

-

C6: Amino attachment

Theoretical & Predicted 13C NMR Shift Matrix

As specific experimental public databases for this exact regioisomer are sparse, the following matrix is derived from high-confidence chemometric substituent increments and comparative data from the confirmed isomer Methyl 2-amino-6-methoxynicotinate (See Reference [1]).

Solvent: DMSO-d6 (Recommended for amino-pyridine solubility and exchangeable proton stabilization). Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm).

| Carbon Position | Type | Predicted Shift (δ, ppm) | Signal Characteristics | Structural Environment |

| C=O | Quaternary | 165.5 – 167.0 | Weak intensity | Carbonyl ester. Deshielded. |

| C6 | Quaternary | 156.0 – 160.0 | Weak intensity | Ipso-Amino. Directly attached to N-donor and alpha to Pyridine N. |

| C2 | Methine (CH) | 144.0 – 148.0 | High intensity | Alpha to Nitrogen. Significantly deshielded by the ring nitrogen. |

| C5 | Quaternary | 140.0 – 144.0 | Weak intensity | Ipso-Methoxy. Attached to O-donor. |

| C4 | Methine (CH) | 118.0 – 124.0 | High intensity | Shielded. Ortho to electron-donating Methoxy group. |

| C3 | Quaternary | 114.0 – 118.0 | Weak intensity | Ipso-Ester. Beta to Methoxy. |

| 5-OMe | Methyl | 55.5 – 56.5 | High intensity | Methoxy methyl. |

| COOMe | Methyl | 51.0 – 52.0 | High intensity | Ester methyl. |

Technical Note: The chemical shift of C2 (~146 ppm) vs. C4 (~120 ppm) is the fastest diagnostic check. C2 is located between the ring Nitrogen and the withdrawing Ester, causing significant deshielding. C4 is shielded by the ortho-methoxy effect.

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral quality suitable for publication or regulatory filing, follow this protocol.

A. Sample Preparation[1][2][3][4]

-

Mass: Weigh 15–20 mg of the solid analyte.

-

Solvent: Dissolve in 0.6 mL of DMSO-d6 .

-

Why DMSO? Chloroform (CDCl3) may cause aggregation of aminopyridines, broadening signals. DMSO disrupts intermolecular H-bonding, sharpening the amino proton signals for 2D correlation.

-

-

Additive (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3] .

-

Causality: Quaternary carbons (C3, C5, C6, C=O) have long spin-lattice relaxation times (T1). The paramagnetic relaxation agent shortens T1, allowing for quantitative integration and better signal-to-noise ratio for non-protonated carbons.

-

B. Instrument Parameters (600 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: 240 ppm (–10 to 230 ppm).

-

Relaxation Delay (D1):

-

With Cr(acac)3: 2.0 seconds.[1]

-

Without Cr(acac)3: 5.0 – 10.0 seconds (Critical for observing C=O and C-NH2).

-

-

Scans (NS): Minimum 1024 scans (due to low sample mass or quaternary carbon sensitivity).

-

Temperature: 298 K (25°C).

C. Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural confirmation.

Caption: Operational workflow for 13C NMR characterization, prioritizing relaxation delays for quaternary carbon detection.

2D NMR Correlation Logic (The "Proof")

Relying solely on 1D 13C NMR is risky due to potential regioisomerism. You must validate the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) .

The Diagnostic Correlations

To confirm the 6-amino-5-methoxy pattern versus the 2-amino-6-methoxy isomer:

-

The Carbonyl Anchor (C=O):

-

Identify the ester carbonyl (~166 ppm).

-

Look for a 3-bond (3J) correlation from a distinct aromatic proton.

-

In Target (6-amino-5-methoxy): The H2 proton (singlet, ~8.0-8.5 ppm) will show a strong HMBC correlation to C=O (C7) and C6 (Amino-C).

-

In Isomer (2-amino-6-methoxy): The H4 proton would correlate to the C=O, but the chemical shift environment of H4 is shielded by the adjacent methoxy, creating a mismatch in expected proton shifts.

-

-

The Methoxy Anchor (OMe):

-

The OMe protons (~3.8 ppm) will show a strong 3J correlation to C5 (~142 ppm).

-

Crucial Check: Does the H4 aromatic proton correlate to this same C5 ?

-

Yes: Confirms H4 is ortho to the methoxy group.

-

-

Connectivity Diagram (HMBC)

Caption: Key HMBC correlations required to confirm the 6-amino-5-methoxy substitution pattern.

Troubleshooting & Impurities

Common synthetic routes (e.g., from 5-bromo-6-aminonicotinate or via nitration of hydroxypyridines) can yield specific impurities.

| Impurity Signal | 13C Shift (ppm) | Origin |

| Residual Methanol | 48.6 (DMSO-d6) | Recrystallization solvent. |

| DMF | 162.3 (CHO), 35.7, 30.7 | Reaction solvent (common in SNAr couplings). |

| Regioisomer | ~98.0 - 100.0 | If C-H signals appear <100 ppm, suspect Methyl 2-amino-6-methoxynicotinate (shielded by two donors). |

| Hydrolysis Product | ~168-170 (COOH) | 6-amino-5-methoxynicotinic acid (Broadening may occur). |

References

-

Isomer Comparison Data

-

Title: Synthesis of methyl 2-amino-6-methoxynicotinate.[2]

- Source: Synlett (Thieme Connect), 2011.

- Relevance: Provides baseline shifts for the regioisomer (C-H at ~99 ppm)

-

-

Pyridine Substituent Effects

- Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom

- Source: Molecules (MDPI), 2000.

- Relevance: Foundation for the additivity parameters used to predict the C2/C4 shifts.

-

Experimental Protocol Standards

- Title: 13C NMR Chemical Shift - Oregon St

- Source: OSU Chemistry Dept.

- Relevance: Standards for quaternary carbon relax

-

(Note: General educational reference for protocol validation).

-

Solvent Impurity Tables

- Title: NMR Chemical Shifts of Trace Impurities: Common Labor

- Source: J. Org. Chem.

- Relevance: For identifying DMF/MeOH peaks in the crude spectrum.

Sources

Advanced Characterization of Methyl 6-amino-5-methoxynicotinate via Mass Spectrometry

Technical Guide for Method Development & Structural Elucidation

Executive Summary

Methyl 6-amino-5-methoxynicotinate (C₈H₁₀N₂O₃) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing ester—creates a unique mass spectrometric profile.

This guide provides a comprehensive technical framework for the ionization, fragmentation, and impurity profiling of this compound. Unlike generic spectral libraries, this document focuses on the mechanistic causality of ion formation, enabling researchers to build robust, self-validating LC-MS/MS methods.

Physicochemical & Ionization Profile

To develop a sensitive MS method, one must first understand the protonation dynamics of the molecule.

Structural Properties

| Property | Value | Notes |

| Formula | C₈H₁₀N₂O₃ | |

| Exact Mass | 182.0691 Da | Monoisotopic |

| Molecular Weight | 182.18 g/mol | Average |

| pKa (Calc) | ~3.5 (Pyridine N) | The C6-amino group increases basicity relative to unsubstituted nicotinates. |

| LogP | ~0.8 | Moderately polar; suitable for Reverse Phase LC. |

Ionization Strategy (ESI+)

The presence of the pyridine nitrogen and the exocyclic amine makes Electrospray Ionization in Positive mode (ESI+) the gold standard for this analyte.

-

Primary Ion:

at m/z 183.08 . -

Adducts: Sodium

(m/z 205.06) is common if mobile phases are not essentially sodium-free. -

Mechanism: Protonation occurs preferentially at the ring nitrogen (N1) or the exocyclic amine (N6), stabilized by resonance from the methoxy group at C5.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is vital for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of methyl nicotinates follows specific "even-electron" rules typical of ESI.

Primary Fragmentation Pathway

The most labile moiety is the methyl ester at position 3.

-

Precursor: m/z 183.08

-

Transition 1 (Neutral Loss of Methanol): The ester undergoes cleavage, losing neutral methanol (

, 32 Da).-

Fragment:m/z 151.05 (Acylium ion or cyclic amide formation).

-

-

Transition 2 (Loss of Carbon Monoxide): The resulting ion often loses CO (28 Da) from the carbonyl adjacent to the ring.

-

Fragment:m/z 123.06 .

-

Secondary Pathways

-

Loss of Methoxy Radical: In higher energy collisions, a loss of

(31 Da) may be observed, though less common in ESI than EI. -

Ring Opening: Rare under standard collision energies (<40 eV).

Visualization of Fragmentation Logic

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methyl 6-amino-5-methoxynicotinate.

LC-MS Method Development Protocol

This section details a self-validating protocol for quantifying this compound in biological or synthetic matrices.

Chromatographic Conditions

The polarity of the amino-pyridine core requires a column capable of retaining basic compounds.

| Parameter | Recommendation | Rationale |

| Column | C18 with Polar Embedded Group (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) | Prevents peak tailing caused by interaction of the amine with residual silanols. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Sharpens peaks compared to Methanol for this aromatic system. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation efficiency. |

Gradient Table

Time (min) | %B

-

0.00 | 5%

-

1.00 | 5%

-

4.00 | 95%

-

5.00 | 95%

-

5.10 | 5%

-

7.00 | 5% (Re-equilibration)

Mass Spectrometer Settings (Generic Triple Quad)

-

Source Temp: 450°C

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Optimize to maximize m/z 183 without inducing in-source fragmentation).

Impurity Profiling & Synthetic Artifacts

In drug development, identifying impurities is as critical as characterizing the main peak. The synthesis of Methyl 6-amino-5-methoxynicotinate often leaves specific "fingerprint" byproducts.

Common Synthetic Impurities

-

Methyl 6-amino-5-nitronicotinate (Precursor):

-

Structure: Nitro group instead of amine.

-

Mass: m/z 198.05

. -

Detection: Look for +15 Da shift (NO2 vs NH2 difference is +30, but reduction involves loss of O2 and gain of H2). Actually, NO2 (46) -> NH2 (16) is a loss of 30 Da. Correction: Precursor is NO2. Product is NH2. Mass diff = 198 (Nitro) -> 168 (Amino). Wait, let's verify exact mass.

-

Nitro precursor: C7H7N3O4 (MW ~197).

-

Amino product: C8H10N2O3 (MW ~182).

-

Note: The methylation usually happens before reduction in many schemes, or simultaneously.

-

-

-

6-Amino-5-methoxynicotinic Acid (Hydrolysis Product):

-

Structure: Ester hydrolyzed to acid.

-

Mass: m/z 169.06

. -

Cause: Exposure to moisture/base.

-

Impurity Identification Workflow

Figure 2: Workflow for distinguishing the target analyte from common synthetic impurities.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for ESI ionization mechanisms).[1][2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13768248, Methyl 6-amino-5-nitropyridine-3-carboxylate. Retrieved from [Link] (Precursor data for impurity profiling).

-

ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link] (General principles for ester fragmentation).

Sources

The Definitive Guide to the Infrared Spectroscopy of Methyl 6-amino-5-methoxynicotinate

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 6-amino-5-methoxynicotinate, a key building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of IR spectroscopy for the characterization of this compound. We will explore the expected vibrational modes, provide a detailed experimental protocol, and offer insights into the interpretation of the resulting spectrum.

Introduction: Unveiling the Molecular Vibrations of a Versatile Nicotinate Derivative

Methyl 6-amino-5-methoxynicotinate (CAS No: 365413-06-5) is a polysubstituted pyridine derivative featuring a primary aromatic amine, a methoxy group, and a methyl ester functionality.[1][2] Its unique electronic and structural characteristics make it a valuable intermediate in the synthesis of a variety of biologically active molecules. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] This guide will elucidate how the specific arrangement of functional groups in Methyl 6-amino-5-methoxynicotinate gives rise to a characteristic IR spectrum, enabling its unambiguous identification and quality assessment.

Molecular Structure and Predicted Infrared Absorption Profile

The chemical structure of Methyl 6-amino-5-methoxynicotinate is fundamental to understanding its infrared spectrum. Each functional group exhibits characteristic absorption bands corresponding to specific vibrational modes (stretching, bending, etc.).

Chemical Structure:

Caption: Chemical structure of Methyl 6-amino-5-methoxynicotinate.

The interpretation of the IR spectrum of this molecule is a systematic process of assigning observed absorption bands to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Primary Aromatic Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium | Two distinct peaks are expected for a primary amine. |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium to Strong | ||

| C-N Stretching | 1335 - 1250 | Strong | ||

| Aromatic Ring (Pyridine) | C-H Stretching | 3100 - 3000 | Medium to Weak | |

| C=C and C=N Ring Stretching | 1600 - 1400 | Medium to Strong | Multiple bands are expected due to the substituted nature of the ring. | |

| C-H In-plane Bending | 1300 - 1000 | Medium | ||

| C-H Out-of-plane Bending | 900 - 675 | Strong | The substitution pattern influences the exact position. | |

| Methoxy Group (-OCH₃) | C-H Stretching (in CH₃) | 2950 - 2850 | Medium | |

| Asymmetric C-O-C Stretching | ~1250 | Strong | Characteristic of aryl ethers (anisole-type). | |

| Symmetric C-O-C Stretching | ~1040 | Medium | ||

| Methyl Ester (-COOCH₃) | C=O Stretching | 1730 - 1715 | Strong | Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters. |

| C-O Stretching | 1300 - 1100 | Strong | Two bands are expected. | |

| C-H Stretching (in CH₃) | 2960 - 2850 | Medium |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable and interpretable FTIR spectrum necessitates meticulous sample preparation and instrument operation. For a solid compound like Methyl 6-amino-5-methoxynicotinate, Attenuated Total Reflectance (ATR) FTIR is a highly effective and convenient technique.

Sample Preparation for ATR-FTIR Analysis

ATR-FTIR is often the preferred method for solid powders as it requires minimal sample preparation.[3][4]

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the finely ground Methyl 6-amino-5-methoxynicotinate powder directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Alternative Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a traditional method for analyzing solid samples.[5][6]

Step-by-Step Protocol:

-

Grinding: Grind a small amount (1-2 mg) of Methyl 6-amino-5-methoxynicotinate with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[5]